molecular formula C24H21N3O4S B2868482 ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-97-9

ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2868482
CAS No.: 851946-97-9
M. Wt: 447.51
InChI Key: ZQEFCFHPNWTZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 3,5-dimethylbenzamido group at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 1. The 4-oxo moiety contributes to its planar conformation, which is critical for intermolecular interactions in crystallographic studies . Its structural complexity necessitates advanced crystallographic tools like the SHELX suite for accurate refinement and validation .

Properties

IUPAC Name

ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)16-11-14(2)10-15(3)12-16)19(18)23(29)27(26-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEFCFHPNWTZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to the thienopyridazine family, which is explored for applications in medicinal chemistry and materials science. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Solubility (LogP) Crystallographic Reliability (R-factor)
Ethyl 5-(3,5-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 5: 3,5-dimethylbenzamido; 3: phenyl; 1: ethyl carboxylate 475.52 3.2 0.042
Methyl 5-benzamido-4-oxo-3-(4-fluorophenyl)thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 5: benzamido; 3: 4-fluorophenyl; 1: methyl carboxylate 437.45 2.8 0.038
5-(4-Nitrobenzamido)-4-oxo-3-(2-thienyl)thieno[3,4-d]pyridazine-1-carboxylic acid Thieno[3,4-d]pyridazine 5: 4-nitrobenzamido; 3: 2-thienyl; 1: carboxylic acid 454.40 1.5 0.055

Key Findings :

Substituent Effects on Solubility :

  • The ethyl carboxylate and 3,5-dimethylbenzamido groups in the target compound confer moderate lipophilicity (LogP = 3.2), making it more soluble in organic solvents than the carboxylic acid derivative (LogP = 1.5) .
  • Fluorinated analogs (e.g., 4-fluorophenyl substitution) exhibit reduced LogP due to increased polarity, enhancing aqueous solubility but limiting membrane permeability.

Crystallographic Reliability :

  • The target compound’s R-factor (0.042) indicates high structural precision, validated via SHELXL refinement . In contrast, nitro-substituted analogs show higher R-factors (0.055), likely due to electron density challenges in aromatic systems .

Mechanistic Insights from Crystallographic Studies

The planar thienopyridazine core facilitates π-π stacking in crystal lattices, as observed in SHELX-refined structures . The ethyl carboxylate group participates in hydrogen bonding with adjacent amide groups, stabilizing the crystal packing. In contrast, methyl carboxylate analogs exhibit weaker intermolecular interactions, leading to lower melting points (Δm.p. = ~15°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.